molecular formula C13H12ClNO B7934841 2-Chloro-5-[(3-methylphenyl)methoxy]pyridine

2-Chloro-5-[(3-methylphenyl)methoxy]pyridine

Cat. No.: B7934841
M. Wt: 233.69 g/mol
InChI Key: IFQLSBYKHTUUMC-UHFFFAOYSA-N
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Description

Chemical Structure: 2-Chloro-5-[(3-methylphenyl)methoxy]pyridine (CAS: 1541040-10-1) is a pyridine derivative featuring a chlorine atom at the 2-position and a 3-methylbenzyloxy group at the 5-position. Its molecular formula is C₁₃H₁₂ClNO, with a molecular weight of 233.70 g/mol . The compound is of interest in medicinal chemistry and agrochemical research due to its modular structure, allowing for derivatization at the benzyl and pyridine moieties.

Properties

IUPAC Name

2-chloro-5-[(3-methylphenyl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-10-3-2-4-11(7-10)9-16-12-5-6-13(14)15-8-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQLSBYKHTUUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(3-methylphenyl)methoxy]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 3-methylphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol group.

    Coupling Reaction: The deprotonated phenol reacts with 2-chloropyridine in the presence of a suitable catalyst, such as palladium, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-[(3-methylphenyl)methoxy]pyridine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(3-methylphenyl)methoxy]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-[(3-methylphenyl)methoxy]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-[(3-methylphenyl)methoxy]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to changes in its conformation and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

2-Chloro-5-[(3-fluorophenyl)methoxy]pyridine
  • Molecular Formula: C₁₂H₉ClFNO
  • Molecular Weight : 237.66 g/mol
  • Key Difference : Replacement of the 3-methyl group with a fluorine atom.
  • Bioactivity: Fluorinated analogs often exhibit enhanced metabolic stability and binding affinity in pesticidal and medicinal applications .
2-Chloro-5-((4-fluorobenzyl)oxy)pyridine
  • CAS : 1542425-20-6
  • Molecular Formula: C₁₂H₉ClFNO
  • Key Difference : Fluorine at the 4-position of the benzyl group.
  • Impact :
    • Stereoelectronic Profile : The para-fluorine substitution may influence π-π stacking interactions in receptor binding, as seen in PET radioligands targeting nicotinic acetylcholine receptors .

Core Heterocycle Modifications

2-Chloro-5-(phenylmethoxy)-pyrimidine
  • CAS : 138274-14-3
  • Molecular Formula : C₁₁H₈ClN₂O
  • Key Difference : Pyrimidine core replaces pyridine.
  • Synthetic Accessibility: Pyrimidine derivatives often require harsher reaction conditions due to reduced aromatic stability compared to pyridine .

Functional Group Replacements

[11C]Me-PVC
  • Structure : (S,E)-2-chloro-5-((1-[11C]methylpyrrolidin-2-yl)methoxy)-3-(2-(pyridin-4-yl)vinyl)pyridine
  • Key Difference : Incorporation of a pyrrolidinylmethoxy group and vinylpyridine extension.
  • Impact :
    • Application : Used in PET imaging for cerebral nicotinic receptors due to high α4β2 subtype selectivity .
    • Binding Affinity : The pyrrolidine moiety enhances conformational flexibility, improving receptor docking compared to rigid benzyloxy analogs .

Simplified Structural Analogs

2-Chloro-5-methoxypyridine
  • CAS: Not specified (MDL: MFCD06659513)
  • Molecular Formula: C₆H₅ClNO
  • Key Difference : Lacks the benzyl group, replaced by a methoxy group.
  • Impact :
    • Lipophilicity : Reduced molecular weight and hydrophobicity decrease membrane permeability, limiting its utility in CNS-targeted drugs .
    • Reactivity : The absence of a benzyl group simplifies synthesis but reduces opportunities for functionalization .

Biological Activity

2-Chloro-5-[(3-methylphenyl)methoxy]pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of both a chloro group and a methoxy substituent, suggests various mechanisms of action and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Chloro-5-[(3-methylphenyl)methoxy]pyridine can be represented as follows:

C12H12ClNO\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}\text{O}
PropertyValue
Molecular Weight223.68 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Effects

Research indicates that 2-Chloro-5-[(3-methylphenyl)methoxy]pyridine exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes within the bacteria.

Case Study: Antimicrobial Assay
In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound has moderate antibacterial activity, warranting further investigation into its potential as a therapeutic agent.

Anti-inflammatory Activity

The anti-inflammatory properties of 2-Chloro-5-[(3-methylphenyl)methoxy]pyridine have also been explored. Preliminary studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Table: COX Inhibition Results

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
2-Chloro-5-[(3-methylphenyl)methoxy]pyridine25.418.7

The IC50 values suggest that this compound exhibits a stronger inhibitory effect on COX-2 compared to COX-1, indicating its potential use in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-Chloro-5-[(3-methylphenyl)methoxy]pyridine is crucial for optimizing its biological activity. Modifications to the pyridine ring or substituents can significantly alter its pharmacological profile.

  • Chloro Substitution : The presence of the chloro group enhances lipophilicity, potentially improving membrane permeability.
  • Methoxy Group : The methoxy group may contribute to electron donation, stabilizing reactive intermediates during biological interactions.
  • Phenyl Ring Modifications : Variations in the methyl substitution on the phenyl ring have been shown to affect binding affinity and selectivity towards biological targets.

Research Findings

Recent studies have focused on synthesizing analogs of 2-Chloro-5-[(3-methylphenyl)methoxy]pyridine to evaluate their biological activities systematically. These investigations have identified several promising derivatives with enhanced potency against specific targets.

Example Derivatives

  • 3-Methyl Analog : Exhibited improved antimicrobial activity with lower MIC values.
  • Fluorinated Variant : Demonstrated increased COX inhibition compared to the parent compound.

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